molecular formula C17H14O6 B192114 3-O-Acetylpinobanksin CAS No. 52117-69-8

3-O-Acetylpinobanksin

Cat. No.: B192114
CAS No.: 52117-69-8
M. Wt: 314.29 g/mol
InChI Key: BJYHZSNSMVEQEH-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Pinobanksin 3-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often more potent derivatives with improved pharmacological properties.

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYHZSNSMVEQEH-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200127
Record name 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52117-69-8
Record name Pinobanksin 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52117-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Acetylpinobanksin
Reactant of Route 2
3-O-Acetylpinobanksin
Reactant of Route 3
3-O-Acetylpinobanksin
Reactant of Route 4
3-O-Acetylpinobanksin
Reactant of Route 5
3-O-Acetylpinobanksin
Reactant of Route 6
3-O-Acetylpinobanksin
Customer
Q & A

Q1: What is the significance of the lack of oxidation at ring B in 3-O-Acetylpinobanksin and other related flavonoids?

A: The absence of oxidation at ring B in this compound, chrysin, pinocembrin, pinostrobin, and pinobanksin significantly alters their fragmentation pathways compared to oxidized 3,4-dihydroflavonoids []. This information is crucial for mass spectrometry analysis and identification of these compounds.

Q2: Can this compound be used to differentiate between propolis and poplar tree gum?

A: No, this compound is not a suitable marker for differentiating propolis from poplar tree gum. While it is present in both substances, other compounds like caffeic acid, ferulic acid, and p-coumaric acid are absent in poplar tree gum but found in propolis, making them more reliable indicators [].

Q3: What is the potential neuroprotective mechanism of this compound?

A: Research suggests that this compound exhibits neuroprotective effects against corticosterone-induced damage in PC12 cells by scavenging intracellular reactive oxygen species (ROS) []. This antioxidant activity may contribute to its potential therapeutic benefits in neurodegenerative diseases.

Q4: How does this compound interact with the BRD4 protein, and what is the significance of this interaction?

A: Molecular docking studies reveal that this compound binds to the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1) []. This interaction suggests a potential role of this compound in modulating epigenetic regulation, specifically targeting the BET family proteins involved in gene transcription and various cellular processes.

Q5: Are there any analytical methods available to quantify this compound in propolis samples?

A: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the chemical composition of propolis, including the quantification of this compound [, ]. This method allows researchers to identify and measure the concentrations of various compounds in propolis samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.